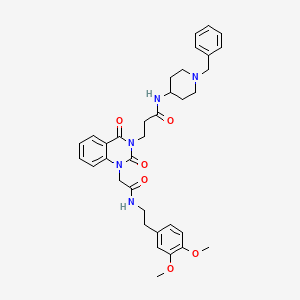

N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H41N5O6 |

|---|---|

Molecular Weight |

627.7 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |

InChI |

InChI=1S/C35H41N5O6/c1-45-30-13-12-25(22-31(30)46-2)14-18-36-33(42)24-40-29-11-7-6-10-28(29)34(43)39(35(40)44)21-17-32(41)37-27-15-19-38(20-16-27)23-26-8-4-3-5-9-26/h3-13,22,27H,14-21,23-24H2,1-2H3,(H,36,42)(H,37,41) |

InChI Key |

KMMQIOSOSXGNRC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5)OC |

Origin of Product |

United States |

Biological Activity

N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a complex organic compound with potential biological activity, particularly in relation to sigma receptors. This article explores its biological properties, focusing on receptor interactions, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzylpiperidine moiety linked to a quinazoline derivative through a propanamide chain. Its molecular formula is , and it has a molecular weight of 484.57 g/mol. The structural complexity suggests diverse interactions with biological targets.

Sigma Receptor Affinity

Sigma Receptors Overview

Sigma receptors are classified into two subtypes: sigma-1 and sigma-2. Sigma-1 receptors are implicated in various neurobiological processes and have been identified as potential targets for treating neurodegenerative diseases, depression, and pain management .

Binding Affinity Studies

Research indicates that compounds similar to this compound exhibit significant affinity for sigma receptors. For instance, related derivatives have shown high selectivity for sigma-1 receptors with Ki values in the nanomolar range .

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 |

| Related Compound A | 5.00 | 300 |

| Related Compound B | 15.00 | 150 |

Pharmacological Effects

Neuroprotective Properties

Studies suggest that sigma receptor ligands can exert neuroprotective effects by modulating intracellular signaling pathways and reducing oxidative stress . The compound's ability to bind to sigma receptors may contribute to its potential in neuroprotection.

Antidepressant Activity

Given the role of sigma receptors in mood regulation, compounds with high affinity for these receptors have been evaluated for antidepressant effects. Research has shown that sigma receptor agonists can enhance the efficacy of traditional antidepressants .

Case Studies and Experimental Evidence

In Vivo Studies

In animal models of depression, compounds targeting sigma receptors have demonstrated significant reductions in depressive-like behaviors. For example, a study involving the administration of a related compound showed improved outcomes in forced swim tests and tail suspension tests, indicating potential antidepressant properties .

Clinical Implications

The therapeutic potential of this compound extends to conditions such as anxiety disorders and chronic pain management. Its interaction with sigma receptors may provide a novel approach to treatment strategies currently limited by side effects associated with conventional therapies.

Scientific Research Applications

Structure and Composition

The compound is characterized by its intricate structure, which includes a piperidine ring and a quinazoline moiety. The molecular formula is , and it has a molecular weight of approximately 454.54 g/mol.

Physical Properties

While specific physical properties such as melting point and solubility are not extensively documented in the available literature, compounds of this nature typically exhibit moderate solubility in organic solvents.

Neuropathic Pain Management

Recent studies have highlighted the potential of compounds similar to N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide in treating neuropathic pain. For instance, a related compound demonstrated significant antiallodynic effects in models of neuropathic pain through sigma receptor antagonism . This suggests that derivatives of this compound could be explored for their analgesic properties.

Antitumor Activity

The quinazoline scaffold is known for its antitumor activity. Compounds containing this structure have been studied for their ability to inhibit cancer cell proliferation. Research indicates that modifications to the quinazoline core can enhance efficacy against various cancer types . Thus, this compound may warrant investigation as a potential anticancer agent.

Neuroprotective Effects

The presence of the benzylpiperidine moiety suggests potential neuroprotective effects. Compounds with similar structures have been shown to provide neuroprotection in models of neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress . Further research could elucidate the mechanisms by which this compound exerts neuroprotective effects.

Case Study 1: Analgesic Properties

A study investigated a related compound (Ligand 12), which exhibited robust antiallodynic effects in neuropathic pain models. The findings indicated that administration led to significant increases in mechanical thresholds, suggesting a promising avenue for pain management therapies .

Case Study 2: Antitumor Activity

Research on quinazoline derivatives has shown that certain modifications can lead to increased cytotoxicity against cancer cell lines. For example, compounds with specific substitutions on the quinazoline ring demonstrated enhanced activity against breast and lung cancer cells . This underscores the importance of structural optimization in developing effective anticancer agents.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains multiple amide bonds that may undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to cleavage of the amide bond. For example, the benzamide group (N-(1-benzylpiperidin-4-yl)) could yield 3-(1-benzylpiperidin-4-yl)amine and carboxylic acid derivatives.

-

Basic Hydrolysis : Nucleophilic attack by hydroxide ions forms carboxylate intermediates. This is particularly relevant for the propanamide moiety, which might release 3-aminopropanoic acid derivatives .

| Reaction Site | Conditions | Products |

|---|---|---|

| Benzylpiperidinyl amide | 6M HCl, reflux | 1-Benzylpiperidin-4-amine + Carboxylic acid derivative |

| Propanamide linkage | NaOH (aqueous), 80°C | 3-Aminopropanoic acid derivative + Quinazolinone intermediate |

Quinazolinone Ring Reactivity

The 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl group is prone to nucleophilic substitution or ring-opening reactions:

-

Nucleophilic Attack : At the C2 or C4 positions by amines or alcohols, forming substituted quinazoline derivatives. For example, reaction with alkylamines could yield N-alkylated quinazolinones .

-

Reduction : The carbonyl groups may be reduced with agents like LiAlH4 to form dihydroquinazoline alcohols, altering the compound’s biological activity.

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Nucleophilic substitution | Ethylenediamine | Diamino-substituted quinazolinone derivative |

| Carbonyl reduction | LiAlH4, THF | Dihydroquinazolinol derivative |

Oxidation of 3,4-Dimethoxyphenethyl Moiety

The 3,4-dimethoxyphenethyl group is susceptible to oxidative demethylation or hydroxylation:

-

Oxidative Demethylation : Using strong oxidants like KMnO4 or HNO3 could convert methoxy groups to hydroxyl groups, forming 3,4-dihydroxyphenethyl derivatives .

-

Electrophilic Aromatic Substitution : The electron-rich aromatic ring may undergo nitration or sulfonation under controlled conditions .

| Reaction | Conditions | Products |

|---|---|---|

| Oxidative demethylation | KMnO4, H2SO4 | 3,4-Dihydroxyphenethylamino derivative |

| Nitration | HNO3, H2SO4 | 3,4-Dimethoxy-5-nitrophenethylamino derivative |

Piperidine Ring Functionalization

The 1-benzylpiperidin-4-yl group can participate in:

-

N-Dealkylation : Oxidative removal of the benzyl group using Pd/C or enzymatic systems to form piperidin-4-amine .

-

Ring-Opening Reactions : Strong acids or bases may cleave the piperidine ring, generating linear amines or lactams.

| Reaction | Conditions | Products |

|---|---|---|

| N-Dealkylation | Pd/C, H2 | Piperidin-4-amine + Benzaldehyde |

| Acidic ring opening | HCl, reflux | Hexanediamine derivative |

Propanamide Side-Chain Modifications

The propanamide linker (-CH2CH2CONH-) may undergo:

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling at aryl halide sites (if present) to introduce aryl/heteroaryl groups.

-

Michael Addition : The α,β-unsaturated carbonyl system (if formed) could react with nucleophiles like thiols or amines .

Limitations and Research Gaps

-

No experimental data directly for this compound; predictions are based on analogous structures.

-

Biological or catalytic activity under physiological conditions remains unstudied.

-

Advanced spectroscopic or computational studies (e.g., DFT) are needed to validate reaction pathways.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide?

- Synthesis Steps :

- The synthesis typically involves sequential functionalization of the piperidine and quinazolinone moieties. For example, 1-benzylpiperidin-4-amine derivatives are synthesized via nucleophilic substitution or reductive amination under inert atmospheres (argon/nitrogen) to prevent oxidation .

- Coupling reactions (e.g., using propionic anhydride or carbodiimide-based reagents) are critical for introducing the 3,4-dimethoxyphenethylamino and propanamide groups .

- Challenges :

- Low yields (~26–61%) in analogous N-benzylpiperidine syntheses due to steric hindrance and competing side reactions .

- Purification of intermediates via column chromatography or recrystallization is essential to isolate high-purity products .

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structural integrity of this compound?

- Methodology :

- 1H NMR : Key signals include aromatic protons (δ 7.2–7.4 ppm for benzyl groups), methoxy protons (δ ~3.7–3.8 ppm), and amide NH protons (δ ~8.0–8.5 ppm, if observable) .

- 13C NMR : Confirm carbonyl carbons (e.g., quinazolinone C=O at δ ~170–175 ppm) and piperidine carbons (δ ~50–60 ppm) .

- Data Interpretation : Discrepancies in splitting patterns or unexpected peaks may indicate incomplete reactions or stereochemical impurities. For example, unresolved splitting in piperidine protons (δ 2.2–2.8 ppm) suggests conformational flexibility .

Advanced Research Questions

Q. What strategies can optimize the yield of the quinazolinone-dihydroquinazolinone intermediate?

- Experimental Design :

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during cyclization .

- Catalysis : Transition metals (e.g., Pd/C) or acid catalysts (e.g., p-toluenesulfonic acid) can accelerate ring closure .

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?

- Approach :

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify misassignments. For example, discrepancies in carbonyl shifts may arise from solvent effects not modeled in simulations .

- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns (e.g., overlapping piperidine and benzyl signals) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.